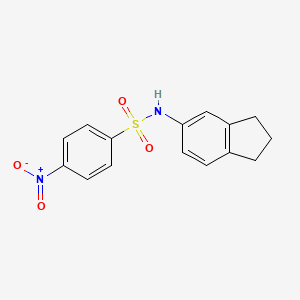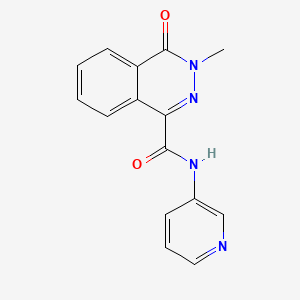
1-ethoxy-4-(2-nitrovinyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethoxy-4-(2-nitrovinyl)naphthalene, also known as ENN, is a synthetic compound that belongs to the class of nitroalkenes. This compound has been extensively studied due to its potential applications in various fields, including the pharmaceutical industry, organic synthesis, and materials science. In
Applications De Recherche Scientifique
1-ethoxy-4-(2-nitrovinyl)naphthalene has been used as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. For example, this compound has been used as a key intermediate in the synthesis of anti-cancer drugs, such as 2-methoxyestradiol and 2-methoxyestrone. Additionally, this compound has been used as a starting material in the synthesis of insecticides, herbicides, and fungicides.
Mécanisme D'action
The mechanism of action of 1-ethoxy-4-(2-nitrovinyl)naphthalene is not well understood. However, it is believed that this compound may act as a Michael acceptor, reacting with nucleophiles, such as thiols, to form covalent adducts. This mechanism has been proposed for the anti-cancer activity of this compound, as it may inhibit the activity of enzymes involved in DNA synthesis and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that this compound may have anti-cancer, anti-inflammatory, and anti-oxidant properties. Additionally, this compound has been shown to have low toxicity in animal models, indicating its potential for use in pharmaceuticals and other applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-ethoxy-4-(2-nitrovinyl)naphthalene is its versatility as a building block in organic synthesis. This compound can be easily synthesized and modified to produce a wide range of compounds with diverse properties. Additionally, this compound has been shown to have low toxicity in animal models, making it a potentially safe and effective compound for use in pharmaceuticals and other applications.
One of the main limitations of this compound is its instability under certain conditions, such as high temperatures and acidic environments. Additionally, the mechanism of action of this compound is not well understood, making it difficult to predict its effects on biological systems.
Orientations Futures
There are several future directions for the research and development of 1-ethoxy-4-(2-nitrovinyl)naphthalene. One potential direction is the synthesis of novel compounds based on this compound, with improved properties and potential applications in various fields. Another direction is the investigation of the mechanism of action of this compound, to better understand its effects on biological systems. Additionally, the potential use of this compound as a drug delivery system or imaging agent in medical applications could be explored.
Méthodes De Synthèse
The synthesis of 1-ethoxy-4-(2-nitrovinyl)naphthalene involves the condensation reaction between 1-ethoxy-2-naphthol and nitroethene. The reaction is typically carried out in the presence of a base catalyst, such as potassium carbonate or sodium hydroxide, and a solvent, such as ethanol or dimethylformamide. The resulting product is a yellow crystalline solid that can be purified by recrystallization or chromatography.
Propriétés
IUPAC Name |
1-ethoxy-4-[(E)-2-nitroethenyl]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14-8-7-11(9-10-15(16)17)12-5-3-4-6-13(12)14/h3-10H,2H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTYEDHRCHTDDY-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C2=CC=CC=C21)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(phenylsulfonyl)ethyl]piperidine](/img/structure/B5714323.png)
![N-[4-({[3-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5714331.png)
![1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5714347.png)

![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5714366.png)


![6-(1-azepanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B5714397.png)

![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5714403.png)



